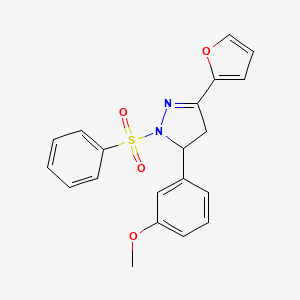

3-(furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a partially saturated five-membered ring with adjacent nitrogen atoms. Key structural features include:

- 3-Methoxyphenyl group at position 5, providing steric bulk and electron-donating effects via the methoxy (-OCH₃) moiety.

- Phenylsulfonyl group at position 1, enhancing stability and influencing intermolecular interactions through sulfonyl oxygen atoms.

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-16-8-5-7-15(13-16)19-14-18(20-11-6-12-26-20)21-22(19)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAQWKPSMJIPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a methoxyphenyl group, and a phenylsulfonyl moiety. Its molecular formula is with a molecular weight of approximately 358.41 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, related pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines.

- Case Study : A derivative similar to this compound demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory activity comparable to established anticancer agents like erlotinib .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Related Pyrazole Derivative | MCF-7 | 0.07 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : A study reported that certain pyrazole derivatives exhibited up to 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 μM, suggesting their potential for treating inflammatory conditions .

| Compound | Cytokine Inhibition (%) | Concentration (μM) |

|---|---|---|

| Pyrazole Derivative A | TNF-α: 76% | 10 |

| Pyrazole Derivative B | IL-6: 93% | 10 |

Antimicrobial Activity

Additionally, pyrazole compounds have shown promising antimicrobial effects against various bacterial strains and fungi.

- Case Study : In vitro tests indicated that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and Bacillus subtilis, with effective concentrations around 40 μg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.

- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell signaling pathways.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with chloro substituents (e.g., ), which withdraw electrons. This difference may alter reactivity, solubility, and binding interactions.

- Sulfonyl Group Impact : The phenylsulfonyl moiety enhances thermal stability and influences crystal packing via sulfonyl-oxygen hydrogen bonds, as seen in isostructural analogs .

Anti-Inflammatory Activity

- Compound 7 (4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline) exhibits significant anti-inflammatory activity (IC₅₀: 419.05 µg/mL), comparable to diclofenac sodium .

- Nitrophenyl-furan derivatives (e.g., compounds 4b and 4e in ) show enhanced anti-inflammatory efficacy due to nitro group-mediated electron withdrawal, improving receptor binding.

Antimicrobial Activity

SAR Insights :

Physicochemical Properties

Notable Trends:

Crystallographic and Conformational Analysis

- Crystal Packing : Halogenated analogs (Cl, Br) exhibit isostructural triclinic packing (space group P 1) with two independent molecules per asymmetric unit . The phenylsulfonyl group in the target compound may induce unique packing via S=O···H interactions.

- Ring Puckering : The dihydro-pyrazole ring adopts a planar conformation in most analogs, with deviations influenced by bulky substituents (e.g., methoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.